molecular formula C16H12N2O3 B4912230 (4Z)-4-(4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B4912230
M. Wt: 280.28 g/mol
InChI Key: JACYHASNAIMQNG-UVTDQMKNSA-N
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Description

(4Z)-4-(4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidine-3,5-dione core with a hydroxybenzylidene and phenyl substituent, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-(4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 4-hydroxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The hydroxy group in the benzylidene moiety can undergo oxidation to form a corresponding quinone derivative.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl and hydroxybenzylidene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(4Z)-4-(4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-4-(4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

    4-hydroxybenzylidene imidazolinone: Shares the hydroxybenzylidene moiety but has a different core structure.

    Phenylpyrazolidine-3,5-dione derivatives: Compounds with similar core structures but different substituents.

Uniqueness: (4Z)-4-(4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-4-[(4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-13-8-6-11(7-9-13)10-14-15(20)17-18(16(14)21)12-4-2-1-3-5-12/h1-10,19H,(H,17,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACYHASNAIMQNG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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